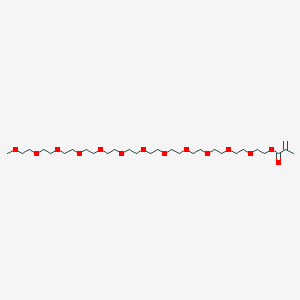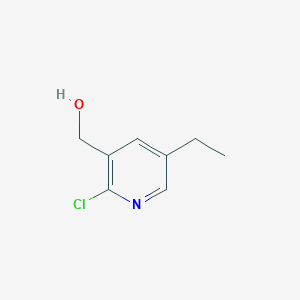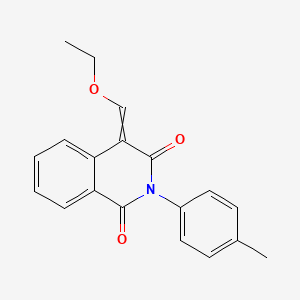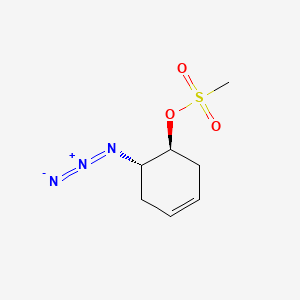
HO-Peg7-CH2cooh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HO-Peg7-CH2cooh est un lieur à base de polyéthylène glycol (PEG) utilisé dans la synthèse des chimères de ciblage de la protéolyse (PROTAC). Les PROTAC sont une nouvelle classe d'agents thérapeutiques qui induisent la dégradation de protéines spécifiques en exploitant le système ubiquine-protéasome naturel de la cellule .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de HO-Peg7-CH2cooh implique la réaction du polyéthylène glycol avec un dérivé d'acide carboxylique. La réaction se produit généralement dans des conditions douces, en utilisant des catalyseurs tels que la dicyclohexylcarbodiimide (DCC) et la 4-diméthylaminopyridine (DMAP) pour faciliter le processus d'estérification .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et des conditions réactionnelles contrôlées pour garantir la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
HO-Peg7-CH2cooh subit principalement des réactions d'estérification et d'amidation. Ces réactions sont essentielles pour lier la partie PEG à d'autres molécules, formant les structures PROTAC souhaitées .
Réactifs et conditions courants
Estérification : Dicyclohexylcarbodiimide (DCC), 4-diméthylaminopyridine (DMAP) et acides carboxyliques.
Amidation : N,N'-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt) et amines.
Principaux produits
Les principaux produits formés à partir de ces réactions sont des composés PEGylés, qui sont utilisés comme lieurs dans la synthèse de PROTAC .
Applications de la recherche scientifique
This compound est largement utilisé dans la recherche scientifique, en particulier dans le développement de PROTAC. Ces composés ont des applications dans :
Chimie : Utilisé comme lieurs dans la synthèse de molécules complexes.
Biologie : Employé dans l'étude des voies de dégradation des protéines.
Médecine : Investigué pour leur potentiel dans les thérapies anticancéreuses ciblées.
Industrie : Utilisé dans la production de produits pharmaceutiques à haute valeur ajoutée.
Mécanisme d'action
This compound fonctionne comme un lieur dans les PROTAC, qui recrutent une ligase E3 ubiquitine sur la protéine cible. Ce recrutement conduit à l'ubiquitination et à la dégradation subséquente de la protéine cible par le protéasome. La partie PEG améliore la solubilité et la stabilité de la molécule PROTAC, facilitant son absorption cellulaire et sa distribution .
Applications De Recherche Scientifique
HO-Peg7-CH2cooh is widely used in scientific research, particularly in the development of PROTACs. These compounds have applications in:
Chemistry: Used as linkers in the synthesis of complex molecules.
Biology: Employed in the study of protein degradation pathways.
Medicine: Investigated for their potential in targeted cancer therapies.
Industry: Utilized in the production of high-value pharmaceuticals.
Mécanisme D'action
HO-Peg7-CH2cooh functions as a linker in PROTACs, which recruit an E3 ubiquitin ligase to the target protein. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG moiety enhances the solubility and stability of the PROTAC molecule, facilitating its cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
Composés similaires
- HO-Peg6-CH2cooh
- HO-Peg8-CH2cooh
- HO-Peg7-CH2CH2cooh
Unicité
HO-Peg7-CH2cooh est unique en raison de sa longueur de chaîne PEG spécifique, qui offre un équilibre optimal entre la solubilité et la flexibilité du lieur. Cet équilibre est crucial pour la formation et la fonction efficaces des PROTAC .
Propriétés
Formule moléculaire |
C16H32O10 |
|---|---|
Poids moléculaire |
384.42 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C16H32O10/c17-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14-26-15-16(18)19/h17H,1-15H2,(H,18,19) |
Clé InChI |
FVMPGSVYHSHSRD-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCCOCCOCCOCCOCCOCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825917.png)
![2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11825920.png)



![1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11825936.png)
![2-[5-[3,3-Dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B11825947.png)
